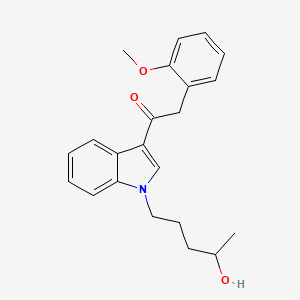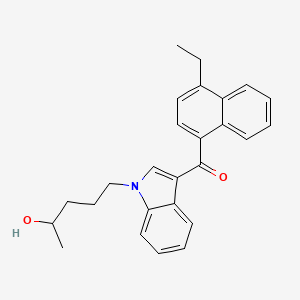
Didehydrometolazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didehydrometolazone is an impurity of Metolazone, a thiazide-like diuretic . It is primarily used to treat congestive heart failure and high blood pressure .
Molecular Structure Analysis
The molecular formula of this compound is C16H14ClN3O3S . Further structural analysis would require more specific information or advanced analytical techniques .Physical And Chemical Properties Analysis
The average mass of this compound is 363.819 Da, and its mono-isotopic mass is 363.044434 Da . More detailed physical and chemical properties would require specific experimental data.Applications De Recherche Scientifique
Pharmacogenetics and Adverse Drug Reactions
Research has highlighted the role of pharmacogenetics in understanding adverse drug reactions (ADRs), which are significant concerns in drug therapy. Genetic variations can influence the pharmacokinetics and pharmacodynamics of drugs, including didehydrometolazone, potentially leading to ADRs. Understanding these genetic factors can improve patient management by personalizing drug therapy to minimize risks and enhance efficacy. Pharmacogenetic testing is advocated before prescribing certain medications to guide dosing and prevent ADRs, including those from drugs like this compound, although the drug itself was not specifically studied in this context (Sychev, Chernyaeva, & Ostroumova, 2022).
Neuropharmacology of Natural Compounds
While the specific application of this compound in neuropharmacology was not directly addressed, research on natural compounds like Nigella sativa and its component, thymoquinone, showcases the potential of such substances in treating neurological conditions. These studies highlight the broad interest in exploring various compounds, including synthetic ones like this compound, for their neuropharmacological effects. The therapeutic properties of natural compounds in neurology could parallel research avenues for this compound, focusing on anticonvulsant, antidepressant, and neuroprotective effects (Javidi, Razavi, & Hosseinzadeh, 2016).
Difference in Difference Studies for Public Health Policy
The methodology of difference in difference (DID) studies, primarily utilized in public health policy research, underscores the importance of robust research designs to assess interventions' effectiveness. While not directly linked to this compound, the principles underlying DID studies are relevant for evaluating the public health impact of pharmacological interventions. This approach could be applied to assess this compound's effects in larger populations, thereby informing policy and clinical practice (Wing, Simon, & Bello-Gomez, 2018).
Addiction Neuroscience
Understanding the neurobiological underpinnings of addiction provides insights into how drugs affect the brain, which is critical for developing effective treatments. Research in this area sheds light on the complex interactions between drug compounds and brain function. Although this compound's specific application in addiction treatment or its potential addictive properties was not detailed, the broader context of addiction neuroscience can guide future research on its safe use and potential risks (Volkow, Koob, & Mclellan, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJZLMRWACLAMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4015-23-0 |
Source


|
| Record name | Didehydrometolazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDEHYDROMETOLAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74G6NBS2I7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
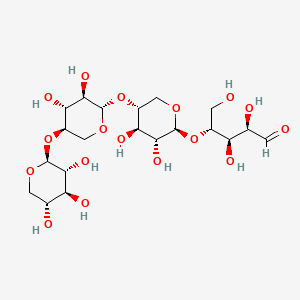


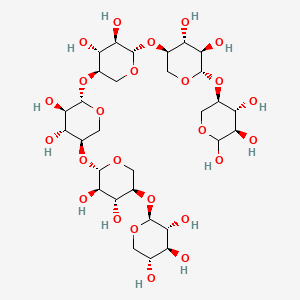
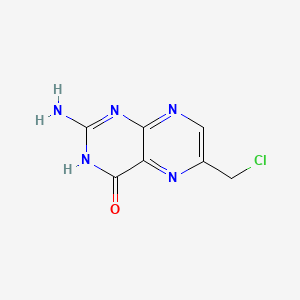
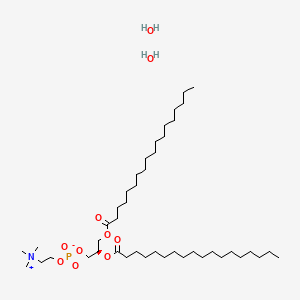

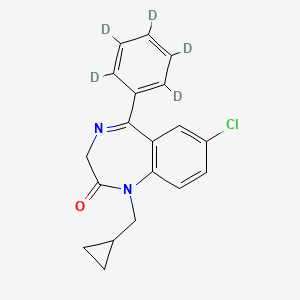
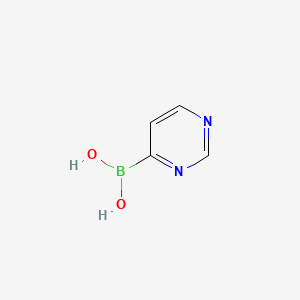
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
